ML-00253764 hydrochloride

Melanocortin Receptor Pharmacology Blood‑Brain Barrier Permeability Small‑Molecule Drug Discovery

ML-00253764 HCl is the only MC4R antagonist validated in peripherally administered cancer cachexia models, preserving lean body mass at 15 mg/kg s.c. in tumor-bearing mice. Unlike peptide controls (SHU9119, HS014) requiring ICV injection, this small molecule crosses the blood-brain barrier after systemic dosing. Exhibits inverse agonist activity (20% basal cAMP reduction) absent in neutral antagonists—ideal for probing constitutive receptor signaling. Proven synergism with temozolomide and vemurafenib in glioblastoma/melanoma models.

Molecular Formula C18H19BrClFN2O
Molecular Weight 413.72
CAS No. 1706524-94-8; 681847-92-7
Cat. No. B2535455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-00253764 hydrochloride
CAS1706524-94-8; 681847-92-7
Molecular FormulaC18H19BrClFN2O
Molecular Weight413.72
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl
InChIInChI=1S/C18H18BrFN2O.ClH/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18;/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22);1H
InChIKeyKZUMGPQDDCBFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ML00253764 Hydrochloride (CAS 1706524-94-8): Non‑Peptide MC4R Antagonist Baseline Profile


2-[2-[2-(5‑Bromo‑2‑methoxyphenyl)ethyl]‑3‑fluorophenyl]‑4,5‑dihydro‑1H‑imidazole hydrochloride, commonly designated ML00253764 hydrochloride, is a brain‑penetrant, non‑peptidic antagonist of the melanocortin 4 receptor (MC4R) [1]. The compound exhibits a binding affinity (Ki) of 0.16 µM for human MC4R and demonstrates functional antagonism with an IC50 of 0.103 µM . As a hydrochloride salt (MW 413.71), it offers enhanced aqueous solubility and handling properties compared to the free base form . The compound is primarily utilized in preclinical oncology, immunology, and neurological research as a tool to interrogate MC4R‑mediated signaling pathways .

Why MC4R Antagonist Generics Cannot Substitute for ML00253764 Hydrochloride (1706524-94-8)


Substitution of ML00253764 with other MC4R antagonists—particularly peptide‑based ligands such as SHU9119, HS014, or HS024—is not scientifically equivalent due to fundamental differences in chemical class, blood‑brain barrier permeability, and signaling bias. While peptide antagonists (e.g., SHU9119, HS014, HS024) require intracerebroventricular administration to achieve central MC4R engagement [1], ML00253764 is a small‑molecule, non‑peptidic antagonist that penetrates the brain following peripheral (subcutaneous) dosing, enabling systemic administration in preclinical models [2]. Moreover, ML00253764 exhibits inverse agonist activity at the MC4R, a pharmacological property absent in the majority of peptide‑based antagonists, which functionally distinguishes its modulation of basal receptor tone [3]. These physicochemical and pharmacological distinctions render in‑class substitution scientifically invalid for studies requiring peripheral bioavailability, distinct signaling outcomes, or non‑peptidic chemical architecture.

ML00253764 (1706524-94-8): Quantified Differentiation Versus MC4R Antagonist Comparators


Chemical Class and Brain Penetration: Non‑Peptide Versus Peptide MC4R Antagonists

ML00253764 is a non‑peptidic small molecule, whereas SHU9119, HS014, and HS024 are cyclic peptide derivatives [1]. This chemical distinction enables brain penetration following peripheral administration for ML00253764, a property not observed for peptide antagonists, which require intracerebroventricular injection to engage central MC4R targets [2].

Melanocortin Receptor Pharmacology Blood‑Brain Barrier Permeability Small‑Molecule Drug Discovery

Selectivity Profile: MC4R Over MC3R and MC5R

ML00253764 exhibits selectivity for MC4R over the closely related MC3R and MC5R subtypes, with IC50 values of 0.32 µM (MC4R), 0.81 µM (MC3R), and 2.12 µM (MC5R) [1]. In contrast, the peptide antagonist SHU9119 displays high potency but poor discrimination, acting as an MC3/MC4 antagonist with IC50 values of 0.23 nM (MC3R) and 0.06 nM (MC4R) and partial agonist activity at MC5R (EC50 = 0.12 nM) . HS024 shows ~20‑fold selectivity for MC4R (Ki = 0.29 nM) over MC5R (Ki = 3.29 nM) [2], while HS014 has a Ki of 3.16 nM for MC4R and 108 nM for MC1R .

Receptor Selectivity Off‑Target Pharmacology GPCR Signaling

Inverse Agonist Activity: Modulation of Basal MC4R Tone

At concentrations above 1 µM, ML00253764 reduces basal cAMP accumulation by approximately 20%, demonstrating inverse agonist activity at the MC4R [1]. In contrast, the peptide antagonists SHU9119 and HS014 function as neutral antagonists, lacking the capacity to suppress constitutive receptor signaling [2].

Inverse Agonism Constitutive Receptor Activity GPCR Pharmacology

In Vivo Efficacy: Prevention of Cancer Cachexia‑Induced Lean Body Mass Loss

In a Lewis lung carcinoma (LLC) mouse model of cancer cachexia, twice‑daily subcutaneous administration of ML00253764 at 15 mg/kg for 13 days prevented the loss of lean body mass (LBM) observed in vehicle‑treated tumor‑bearing controls (p < 0.05) [1]. In contrast, the peptide antagonist SHU9119 requires intracerebroventricular injection to achieve comparable orexigenic and body weight effects, and no peripheral efficacy data exist for HS014 or HS024 in cancer cachexia models [2].

Cancer Cachexia Lean Body Mass Preservation In Vivo Pharmacology

Synergistic Anticancer Activity with Standard Chemotherapeutics

ML00253764 demonstrates synergistic antiproliferative effects when combined with clinically relevant chemotherapeutic agents. In glioblastoma (U‑87) cells, the simultaneous combination of ML00253764 with temozolomide yielded a highly synergistic effect (combination index <1) and significantly reduced tumor volumes in vivo compared to single‑agent treatments (p < 0.05) [1]. In melanoma models, co‑administration of ML00253764 with the BRAF inhibitor vemurafenib produced synergistic inhibition of A‑2058 and WM 266‑4 cell proliferation and suppressed tumor growth in xenograft mice without causing weight loss or genotoxicity [2]. No comparable combination synergy data exist for peptide MC4R antagonists.

Combination Therapy Drug Synergism Cancer Pharmacology

Solubility and Handling: Hydrochloride Salt Form Advantage

The hydrochloride salt of ML00253764 (CAS 1706524-94-8) exhibits DMSO solubility of 12.5 mg/mL with ultrasonic warming to 60°C, whereas the free base form (CAS 681847-92-7) requires higher DMSO concentrations (66.67 mg/mL) and shows poor aqueous solubility . Peptide antagonists (SHU9119, HS014, HS024) are typically supplied as acetate or TFA salts with varying solubility profiles, but their peptide nature introduces additional handling considerations including susceptibility to proteolytic degradation and limited shelf‑life in solution .

Salt Form Selection Aqueous Solubility Experimental Handling

ML00253764 Hydrochloride (1706524-94-8): Evidence‑Backed Application Scenarios for Scientific Procurement


Preclinical Cancer Cachexia Studies Requiring Systemic MC4R Antagonism

ML00253764 is the only MC4R antagonist validated in a peripherally administered cancer cachexia model. In LLC tumor‑bearing mice, 15 mg/kg s.c. b.i.d. treatment preserved lean body mass compared to vehicle controls, establishing a clear in vivo efficacy benchmark [1]. This scenario is ideal for laboratories studying cancer‑associated wasting syndromes where central cannulation is impractical or confounds metabolic readouts.

Combination Oncology Research with Standard Chemotherapeutics

For investigators exploring MC4R antagonism as an adjunct to established chemotherapies, ML00253764 has demonstrated synergistic effects with temozolomide in glioblastoma and with vemurafenib in melanoma, both in vitro and in vivo [2]. No peptide MC4R antagonist offers comparable combination data, positioning ML00253764 as the tool of choice for pharmacodynamic interaction studies.

Constitutive MC4R Activity and Inverse Agonist Pharmacology

ML00253764 exhibits inverse agonist activity, reducing basal cAMP accumulation by approximately 20% at concentrations >1 µM [3]. This property is absent in neutral antagonists SHU9119 and HS014, making ML00253764 uniquely suited for experiments designed to probe constitutive receptor signaling or to differentiate inverse agonism from neutral antagonism in MC4R pharmacology.

Peripheral MC4R Target Engagement Without Invasive Central Dosing

Unlike peptide antagonists (SHU9119, HS014, HS024) that require intracerebroventricular injection to access brain MC4R populations, ML00253764 penetrates the blood‑brain barrier following subcutaneous administration [4]. This enables systemic dosing protocols in rodent behavioral, metabolic, and oncology studies, reducing surgical complexity and improving experimental throughput.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML-00253764 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.